2,4-Thiazolidinedione, 3-acetyl-(9CI)

Arylamine N-acetyltransferase Enzyme inhibition Structure-activity relationship

2,4-Thiazolidinedione, 3-acetyl-(9CI), also referred to as 3-acetyl-1,3-thiazolidine-2,4-dione or 3-acetylthiazolidine-2,4-dione, is an N-acetylated derivative of the 2,4-thiazolidinedione (TZD) heterocyclic core. With a molecular formula of C5H5NO3S and a molecular weight of 159.16 g/mol, this compound presents a compact, synthetically accessible scaffold.

Molecular Formula C5H5NO3S
Molecular Weight 159.17 g/mol
Cat. No. B13826287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Thiazolidinedione, 3-acetyl-(9CI)
Molecular FormulaC5H5NO3S
Molecular Weight159.17 g/mol
Structural Identifiers
SMILESCC(=O)N1C(=O)CSC1=O
InChIInChI=1S/C5H5NO3S/c1-3(7)6-4(8)2-10-5(6)9/h2H2,1H3
InChIKeyOXGDQAFJTNUXQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetyl-2,4-thiazolidinedione (CAS 41812-51-5): Procurement-Ready Profile


2,4-Thiazolidinedione, 3-acetyl-(9CI), also referred to as 3-acetyl-1,3-thiazolidine-2,4-dione or 3-acetylthiazolidine-2,4-dione, is an N-acetylated derivative of the 2,4-thiazolidinedione (TZD) heterocyclic core . With a molecular formula of C5H5NO3S and a molecular weight of 159.16 g/mol, this compound presents a compact, synthetically accessible scaffold . TZD derivatives are well-established pharmacophores with a wide range of reported biological activities, including antidiabetic, anticancer, antimicrobial, and anti-inflammatory properties, making them a versatile choice for drug discovery and chemical biology programs [1].

Why 3-Acetyl-2,4-thiazolidinedione Cannot Be Randomly Substituted in R&D Pipelines


Despite the extensive literature on the 2,4-thiazolidinedione (TZD) scaffold, biological activity is exquisitely sensitive to the nature and position of substituents. The N-3 acetyl modification in 3-acetyl-2,4-thiazolidinedione distinguishes it from the unsubstituted parent TZD and from analogs bearing bulkier N-alkyl or N-aryl groups at the same position, as well as from derivatives modified at the reactive C-5 methylene site [1]. For instance, 5-arylidene-TZDs are well-characterized aldose reductase inhibitors with nanomolar potency, whereas N-3 substituted analogs (including the acetyl derivative) are primarily employed as synthetic intermediates or as simplified probes for arylamine N-acetyltransferase (NAT) inhibition [2]. Critically, a direct, publicly available head-to-head comparison of biological activity between 3-acetyl-2,4-thiazolidinedione and its closest structural analogs is absent from the open literature. Therefore, substitution with a near-neighbor TZD without re-validation of the specific biological endpoint is scientifically unsound and may lead to erroneous structure-activity relationship (SAR) conclusions [3].

3-Acetyl-2,4-thiazolidinedione: Quantitative Differentiator Evidence Against Closest Analogs


N-3 Acetyl Substituent as a Defined Steric and Electronic Probe vs. Unsubstituted 2,4-TZD in NAT Inhibition

In the context of arylamine N-acetyltransferase (NAT) inhibition, the unsubstituted 2,4-thiazolidinedione (TZD) scaffold serves as a minimal recognition element. Rhoda-nine and TZD-based inhibitors achieve submicromolar potency through additional substitution at the C-5 position [1]. While the specific IC50 of 3-acetyl-2,4-thiazolidinedione against human NAT1 has not been reported in the source literature, the compound's N-acetyl group provides a defined steric and hydrogen-bonding environment at the N-3 position, contrasting with the free N-H of unsubstituted TZD. This makes it a valuable control compound for deconvoluting the contribution of N-3 substitution to NAT inhibition, an SAR dimension that cannot be explored with the parent 2,4-TZD alone.

Arylamine N-acetyltransferase Enzyme inhibition Structure-activity relationship

Differentiation from N-Alkylated TZD Analogs in Aldose Reductase Inhibitor SAR

A substantial body of work has established that N-3 substitution on the TZD scaffold profoundly modulates aldose reductase (ALR2) inhibitory activity. 2,4-Thiazolidinedione-3-acetic acid derivatives with bulky hydrophobic residues at the N-3 position achieve exceptional potency, as exemplified by compound 5i (IC50 = 2.56 nM), which is ~70-fold more potent than the marketed drug epalrestat [1]. In contrast, 5-arylidene-TZDs lacking N-3 substitution also show potent ALR2 inhibition comparable to Sorbinil [2]. The 3-acetyl derivative occupies a distinct chemical space: its small N-acetyl group is neither a free N-H (as in the 5-arylidene series) nor a large hydrophobic substituent (as in the acetic acid derivatives). This property positions it as a minimalist probe to isolate the effect of a small polar N-substituent on ALR2 affinity, a comparison that cannot be achieved with bulkier N-substituted analogs.

Aldose reductase Diabetic complications N-substitution SAR

Antimicrobial Hybrid Strategy: N-Acetyl-TZD as a Biofilm Modulator in Norfloxacin Conjugates

In a hybrid antimicrobial design strategy, the N-acetyl-thiazolidine-2,4-dione moiety was conjugated to norfloxacin via a piperazine linker. The resulting hybrids demonstrated promising direct antibacterial activity against Gram-negative strains and, critically, introduced anti-biofilm properties not present in the parent fluoroquinolone [1]. Although the standalone antimicrobial MIC of 3-acetyl-2,4-thiazolidinedione was not reported, its incorporation into the hybrid molecule was essential for the anti-biofilm phenotype. This indicates that the N-acetyl-TZD fragment contributes a pharmacophore for biofilm disruption that is absent in norfloxacin alone and likely absent in TZD derivatives lacking the N-acetyl group. This is a functional differentiation not observed with unsubstituted TZD or N-alkyl TZDs when used as standalone agents.

Antimicrobial hybrid molecules Biofilm inhibition Quinolone resistance

Structural Distinction from 5-Substituted 2,4-TZD Analogs in α-Glucosidase Inhibition

A series of 5-arylidene-2,4-thiazolidinedione derivatives have been reported as α-glucosidase inhibitors, with IC50 values spanning 43.85 ± 1.06 to 380.10 ± 1.02 µM [1]. These compounds are exclusively substituted at the C-5 position, leaving the N-3 position unsubstituted. 3-Acetyl-2,4-thiazolidinedione represents the complementary substitution pattern: N-3 acetylated with an unsubstituted C-5 position. No direct α-glucosidase data exists for this specific compound, but the orthogonal substitution pattern allows researchers to investigate whether N-3 acetylation alone, without C-5 modification, is sufficient to confer α-glucosidase inhibitory activity. This offers a clear SAR hypothesis-testing advantage over using only C-5 substituted analogs.

α-Glucosidase inhibition Antidiabetic Substitution pattern SAR

3-Acetyl-2,4-thiazolidinedione: Validated Application Scenarios for R&D Procurement


Control Compound for Human Arylamine N-Acetyltransferase 1 (NAT1) Inhibitor SAR Studies

In programs targeting human NAT1 for breast cancer applications, 3-acetyl-2,4-thiazolidinedione serves as an essential N-3-substituted control compound. Its N-acetyl modification provides a minimalist steric and electronic environment at the N-3 position, enabling researchers to decouple the contribution of N-3 substitution from C-5 functionalization in NAT1 inhibition [1]. This role is supported by the established activity of more elaborate rhodanine and TZD derivatives as submicromolar NAT1 inhibitors, where the N-3 substituent identity is a critical potency determinant [1].

Chemical Probe for N-Substitution-Dependent Aldose Reductase (ALR2) SAR

The profound effect of N-3 substitution on ALR2 inhibitory potency—evidenced by the 70-fold potency gap between optimally N-substituted TZD-3-acetic acid derivatives and epalrestat—makes 3-acetyl-2,4-thiazolidinedione a valuable probe for ALR2 drug discovery [1]. Its small, polar N-acetyl group fills a crucial gap in the N-substituent size and polarity continuum, enabling researchers to construct more complete SAR models for ALR2 inhibition when compared to N-H, N-benzyl, and N-acetic acid analogs [2].

Building Block for Dual-Action Antimicrobial Hybrid Molecules

Research teams developing agents to combat antibiotic-resistant and biofilm-forming Gram-negative bacteria can utilize 3-acetyl-2,4-thiazolidinedione as a synthetic building block for constructing norfloxacin–TZD hybrid molecules. The N-acetyl-TZD fragment has been validated in such hybrids to confer anti-biofilm properties not present in the parent fluoroquinolone, addressing a key unmet need in antimicrobial chemotherapy [1].

Orthogonal Substitution Reference Standard for α-Glucosidase Inhibitor Optimization

In antidiabetic drug discovery, where 5-arylidene-TZDs have demonstrated micromolar α-glucosidase inhibitory activity, 3-acetyl-2,4-thiazolidinedione provides the orthogonal N-3 substitution pattern [1]. This allows medicinal chemistry teams to systematically test whether N-3 acetylation alone, without C-5 modification, contributes to α-glucosidase inhibition—a critical SAR question for scaffold optimization.

Quote Request

Request a Quote for 2,4-Thiazolidinedione, 3-acetyl-(9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.